

# Spectroscopic and Spectrometric Characterization of Purpactin A: A Technical Guide

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## Compound of Interest

Compound Name: *Purpactin A*

Cat. No.: *B1245494*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Purpactin A**, a bioactive fungal metabolite. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and related fields. This document details the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for **Purpactin A**, alongside the experimental protocols utilized for their acquisition.

## Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for **Purpactin A**, facilitating straightforward data comparison and analysis.

### High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

Parameter	Observed Value	Calculated Value	Molecular Formula
[M+H] <sup>+</sup>	559.1235	559.1235	C <sub>30</sub> H <sub>22</sub> O <sub>11</sub>

Table 1: HRESIMS data for **Purpactin A**.[\[1\]](#)

## $^1\text{H}$ NMR (500 MHz) and $^{13}\text{C}$ NMR (125 MHz) Data

The following table presents the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments for **Purpactin A**.

Position	$\delta\text{H}$ (ppm), mult. (J in Hz)	$\delta\text{C}$ (ppm)
4	6.28, s	123.5
5	5.90, d (2.0)	111.7
7	6.19, d (2.0)	101.3
2'	6.15, s	115.5
7'	6.15, s	115.5
12	2.10, s	19.8
9', 10'	1.34, s	19.9
10	190.2	
11	167.5	
6	165.6	
8	163.3	
1	156.6	
4b	153.5	
4a	150.6	
3', 6'	144.1	
3	143.2	
4'a, 4'b	137.3	
4', 5'	131.0	
1', 8'	125.9	
2	122.6	
8b	114.1	
8'a, 8'b	117.7	
8a	109.7	

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9	45.6
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Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Purpactin A**.[\[1\]](#)

## Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is fundamental to the structural elucidation and characterization of natural products. The following sections detail the generalized methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.

**Sample Preparation:** A purified sample of **Purpactin A** is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OD}$ ). The concentration is typically in the range of 1-10 mg/mL. The solution is then transferred to an NMR tube.

#### $^1\text{H}$ NMR Spectroscopy:

- **Instrument:** A high-field NMR spectrometer, such as a 500 MHz instrument, is utilized.
- **Acquisition Parameters:**
  - **Pulse Sequence:** A standard single-pulse sequence is typically used.
  - **Number of Scans:** A sufficient number of scans (e.g., 16 to 128) are acquired to achieve an adequate signal-to-noise ratio.
  - **Relaxation Delay:** A relaxation delay of 1-5 seconds is set between pulses to allow for full magnetization recovery.
  - **Acquisition Time:** The acquisition time is typically set to 2-4 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced

to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: The same high-field NMR spectrometer is used.
- Acquisition Parameters:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.
  - Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
- Data Processing: Similar to <sup>1</sup>H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

## High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio ( $m/z$ ) of an ion, enabling the determination of the elemental composition of a molecule.

Sample Preparation: A dilute solution of the purified **Purpactin A** is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

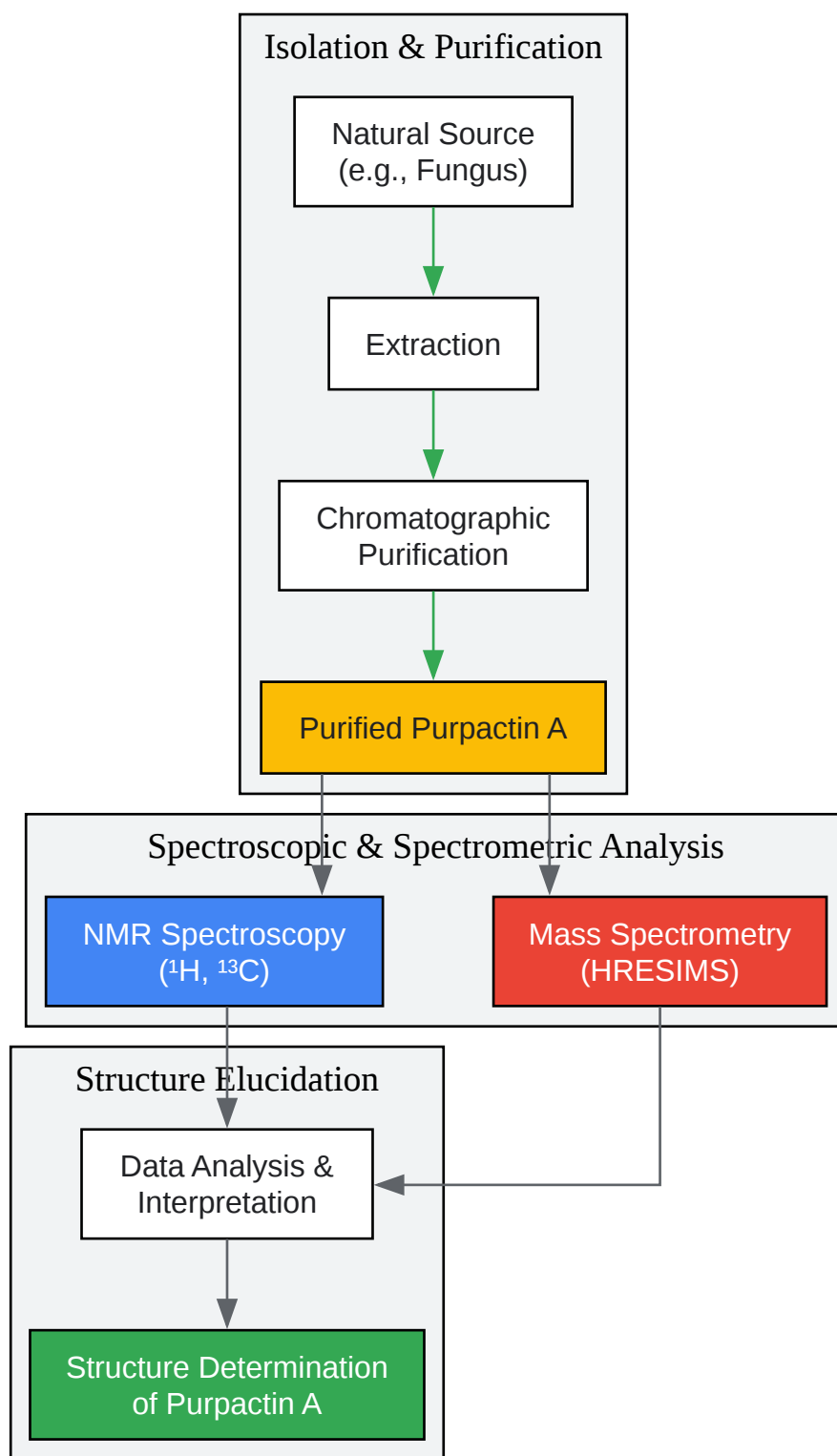
#### Instrumentation and Analysis:

- Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like **Purpactin A**.
- Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used to achieve high mass accuracy.
- Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule  $[M+H]^+$ . The mass spectrum is acquired over a relevant  $m/z$  range.

- **Data Analysis:** The accurate mass of the  $[M+H]^+$  ion is determined from the spectrum. This value is then used to calculate the elemental composition using a formula calculator, with the error between the measured and calculated mass typically being less than 5 ppm.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a natural product like **Purpactin A**.



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Workflow for the spectroscopic analysis of **Purpactin A**.

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## References

- 1. researchgate.net [researchgate.net]
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